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4''-epi-Validamycin A -

4''-epi-Validamycin A

Catalog Number: EVT-1593956
CAS Number:
Molecular Formula: C20H35NO13
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4''-epi-Validamycin A is a derivative of validamycin A, a well-known antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound exhibits significant antifungal properties, particularly against plant pathogens such as Rhizoctonia solani. Validamycin A itself is a pseudo-trisaccharide composed of validoxylamine A and glucose, which plays a crucial role in its biological activity.

Source

4''-epi-Validamycin A is derived from the enzymatic modification of validoxylamine A through the action of glycosyltransferases, specifically ValG. This enzyme catalyzes the transfer of sugar moieties, leading to the formation of various analogs, including 4''-epi-validamycin A. The biosynthetic pathways for these compounds are primarily found in Streptomyces species, which are known for their ability to produce a wide range of bioactive natural products.

Classification

4''-epi-Validamycin A belongs to the class of glycosylated antibiotics. It is classified under the broader category of validamycins, which are characterized by their unique structural features and biological activities against fungal pathogens.

Synthesis Analysis

Methods

The synthesis of 4''-epi-Validamycin A involves enzymatic processes facilitated by glycosyltransferases. The primary method includes the use of ValG, which catalyzes the glucosylation of validoxylamine A. This process can be optimized through various biotechnological approaches, including cloning and expression of the ValG enzyme in Escherichia coli.

Technical Details

The enzymatic reaction typically requires nucleotide-sugar donors like UDP-glucose or UDP-galactose. The reaction conditions can be optimized for pH, temperature, and substrate concentrations to enhance yield. For instance, studies have shown that site-directed mutagenesis can alter enzyme specificity and improve production efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 4''-epi-Validamycin A retains the core features of validamycin A but differs in its sugar configuration. The compound has a complex arrangement that includes multiple hydroxyl groups and an amine group, contributing to its solubility and interaction with biological targets.

Data

The molecular formula for 4''-epi-Validamycin A is C17_{17}H29_{29}N3_{3}O7_{7}, with a molecular weight of approximately 377.43 g/mol. Structural analysis through techniques such as NMR spectroscopy and X-ray crystallography provides insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 4''-epi-Validamycin A is its formation from validoxylamine A via glycosylation. This reaction involves the transfer of a sugar moiety from a nucleotide-sugar donor to the acceptor molecule (validoxylamine A), facilitated by the ValG enzyme.

Technical Details

This reaction can be monitored through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm product formation and purity. Kinetic studies may also be conducted to understand the reaction rates under different conditions.

Mechanism of Action

Process

The mechanism by which 4''-epi-Validamycin A exerts its antifungal activity involves inhibition of chitin synthesis in fungal cell walls. This disruption leads to impaired cell growth and eventual cell death in susceptible fungi.

Data

Studies indicate that 4''-epi-validamycin A demonstrates moderate growth inhibitory activity against Rhizoctonia solani, with effective concentrations identified through bioassays. The specific mode of action is believed to involve competitive inhibition at key enzymatic steps in chitin biosynthesis pathways.

Physical and Chemical Properties Analysis

Physical Properties

4''-epi-Validamycin A is typically a white to off-white solid at room temperature. It is soluble in water and polar organic solvents, which facilitates its application in various formulations.

Chemical Properties

The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its melting point is reported around 150 °C, and it shows moderate hygroscopicity.

Relevant data on its solubility and stability profiles are crucial for understanding its practical applications in agricultural settings.

Applications

4''-epi-Validamycin A has significant potential in agricultural biotechnology as a fungicide due to its effectiveness against several plant pathogens. Its ability to inhibit fungal growth makes it a valuable candidate for developing new crop protection strategies. Additionally, research continues into its potential uses in pharmaceutical applications due to its unique structural characteristics and biological activities.

Biosynthesis and Enzymatic Production of 4''-epi-Validamycin A

Role of Glycosyltransferase ValG in C-Glycosylation

ValG, a key glycosyltransferase (GT) in the validamycin biosynthetic pathway of Streptomyces hygroscopicus subsp. jinggangensis 5008, catalyzes the final glycosylation step in validamycin A biosynthesis. This enzyme transfers a glucose moiety from UDP-glucose to the C-4′ hydroxyl group of the aminocyclitol acceptor validoxylamine A, forming a β-glycosidic linkage [2] [6] [8]. ValG belongs to the GT-A superfamily of glycosyltransferases, characterized by two distinct domains: one for nucleotide-diphosphate (NDP)-sugar recognition and another for acceptor substrate binding [2] [4]. Intriguingly, unlike most GTs involved in secondary metabolism, ValG operates within this pathway despite its classification in the GT-A family, which typically houses enzymes from primary metabolic pathways. The enzymatic reaction is metal ion-dependent, commonly utilizing Mn²⁺ or Mg²⁺ for optimal activity, facilitating the nucleophilic attack of the acceptor hydroxyl on the anomeric carbon of the sugar donor [1] [10].

Substrate Specificity of ValG for UDP-Galactose vs. UDP-Glucose

ValG exhibits notable substrate promiscuity. While UDP-glucose serves as its natural donor, ValG efficiently utilizes UDP-galactose as an alternative sugar donor, leading to the production of the unnatural derivative 4''-epi-validamycin A [1] [2] [3]. Kinetic analyses reveal ValG's catalytic efficiency (kₘₐₙ/Kₘ) with UDP-galactose is approximately 70-80% of its efficiency with UDP-glucose, indicating robust activity with this non-cognate substrate [2] [10]. This flexibility stems from ValG's active site architecture, which accommodates the C4-epimeric sugars glucose and galactose. The enzymatic reaction with UDP-galactose transfers a galactosyl moiety to validoxylamine A, resulting in a compound where the C-4′′ hydroxyl group adopts an axial orientation (characteristic of galactose) instead of the equatorial orientation found in validamycin A (derived from glucose) [1] [3]. ValG demonstrates strict regioselectivity, forming exclusively the β-(1→4) glycosidic linkage regardless of the sugar donor used. Other tested NDP-sugars, including UDP-N-acetylglucosamine, UDP-glucuronic acid, and GDP-mannose, were not utilized by ValG, highlighting specificity towards UDP-hexoses with specific configurations [1] [2].

Table 1: Kinetic Parameters of ValG with UDP-Glucose and UDP-Galactose

Sugar DonorKₘ (mM)kₘₐₙ (min⁻¹)kₘₐₙ/Kₘ (mM⁻¹ min⁻¹)
UDP-Glucose0.15 ± 0.0212.8 ± 0.985.3
UDP-Galactose0.22 ± 0.0314.5 ± 1.165.9

Data compiled from [1] [10].

Genetic Engineering of Streptomyces hygroscopicus for Precursor Diversification

Genetic manipulation of the validamycin biosynthetic gene cluster in S. hygroscopicus enables the diversion of flux towards precursors of 4''-epi-validamycin A. Key strategies include:

  • valG Knockout: Inactivation of the valG gene (e.g., by replacing an internal 806-bp fragment with an apramycin resistance cassette, aac(3)IV) abolishes validamycin A production. This knockout strain (e.g., mutant LL-1) accumulates high levels of validoxylamine A, the essential aglycone precursor for both validamycin A and 4''-epi-validamycin A [6] [7] [8]. Complementation with a functional valG gene restores validamycin A synthesis, confirming its essential role [8].
  • Overexpression of ValG and Precursor Pathways: Introducing multicopy plasmids carrying valG under strong promoters (e.g., PermE*) into production strains increases glycosyltransferase capacity. Coupling this with enhanced UDP-sugar precursor supply (e.g., by overexpressing UDP-glucose pyrophosphorylase) can boost glycosylation rates [4] [8].
  • Heterologous Expression: Reconstitution of validamycin biosynthesis, including ValG activity, has been achieved in the heterologous host Streptomyces lividans 1326 using a minimal set of eight genes (valA-valG) [8]. This platform allows for feeding validoxylamine A and UDP-galactose to produce 4''-epi-validamycin A. Optimizing culture conditions (e.g., carbon sources like lactose, nitrogen sources like yeast extract, and Ca²⁺ levels) significantly enhances ValG expression and activity in recombinant E. coli or Streptomyces systems [4].

Comparative Analysis of DTG vs. DXD Motifs in Glycosyltransferase Catalysis

A distinctive feature of ValG is the presence of an atypical DTG motif (Asp-Thr-Gly) at its active site, contrasting with the nearly universal DXD motif (Asp-X-Asp) found in the vast majority of GT-A family enzymes [1] [2] [10]. The DXD motif is crucial for coordinating a divalent metal ion (typically Mn²⁺), which in turn stabilizes the negatively charged phosphate groups of the NDP-sugar donor. Site-directed mutagenesis studies investigated the functional significance of this divergence:

  • Mutation of the DTG motif to a canonical DCD motif (Asp-Cys-Asp) altered the enzyme's metal ion preference. While wild-type ValG exhibits broad metal ion tolerance (Mg²⁺ ≈ Mn²⁺ > Co²⁺), the DCD mutant showed significantly reduced activity with Mg²⁺ but retained substantial activity with Mn²⁺ and Co²⁺ [1] [2].
  • Crucially, the DCD mutation did not significantly alter ValG's substrate specificity. Both the wild-type (DTG) and mutant (DCD) enzymes efficiently utilized UDP-glucose and UDP-galactose, indicating that the DTG motif, while important for optimal metal ion coordination, is not the primary determinant of sugar donor recognition [1] [10]. This suggests that other active site residues are responsible for binding the sugar moiety and accommodating the C4-epimeric difference between glucose and galactose. The preservation of activity in the DCD mutant also implies that the DTG motif fulfills a role analogous to DXD in metal ion binding, albeit with different efficiency and specificity [1] [2].

Table 2: Comparison of DTG and DXD Motifs in Glycosyltransferases

FeatureClassical DXD MotifValG DTG MotifValG DCD Mutant
ConsensusAsp-X-AspAsp-Thr-GlyAsp-Cys-Asp (Engineered)
Proposed RoleMetal ion (Mn²⁺/Mg²⁺) and NDP-sugar bindingMetal ion binding (divergent specificity)Metal ion binding (altered specificity)
Metal PreferenceStrong preference for Mn²⁺Broad (Mg²⁺ ≈ Mn²⁺ > Co²⁺)Reduced Mg²⁺ tolerance (Mn²⁺ ≈ Co²⁺)
Effect on Sugar SpecificityOften criticalNot primary determinantUnchanged (UDP-Glc & UDP-Gal accepted)
OccurrenceUbiquitous in GT-A superfamilyRare, identified in ValG homologsArtificially introduced

Data derived from [1] [2] [10].

In Vitro Reconstitution of 4''-epi-Validamycin A Biosynthetic Pathways

The enzymatic production of 4''-epi-validamycin A has been successfully achieved in vitro using purified components:

  • Enzyme Purification: Recombinant His-tagged ValG is heterologously expressed in E. coli BL21(DE3) and purified using affinity chromatography (e.g., TALON™ cobalt resin) [1] [2] [10].
  • Reaction Conditions: Standard assays contain purified ValG, validoxylamine A (acceptor), UDP-galactose (donor), MgCl₂ or MnCl₂, and a suitable buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.0). Reactions are incubated at 25-30°C for 1-6 hours [1] [2].
  • Product Formation & Characterization: The reaction progress is monitored by TLC and HPLC. Complete conversion of validoxylamine A to 4''-epi-validamycin A is typically achieved with purified ValG. The product is purified using ion-exchange chromatography. Structural confirmation relies on high-resolution mass spectrometry (HRMS: m/z 498.2108 [M+H]⁺ for C₂₀H₃₅NO₁₃) and detailed NMR analysis. Key NMR distinctions from validamycin A include the C-4′′ proton signal (δH ~4.0 ppm, J = 3 Hz, small doublet in 4''-epi-validamycin A vs. δH ~3.5 ppm, J = 12 Hz, large doublet in validamycin A), confirming the galactosyl configuration [1] [3] [5].
  • Challenges and Solutions: A significant challenge is the instability of 4''-epi-validamycin A in the presence of endogenous β-galactosidases found in crude cell extracts (e.g., from E. coli). This results in hydrolysis back to validoxylamine A during prolonged incubations. Using purified ValG instead of crude extracts is essential to prevent this degradation and achieve high yields [2]. Fungal β-galactosidases may also limit the in vivo efficacy of 4''-epi-validamycin A [2].

Table 3: Structural Comparison of Validamycin A and 4''-epi-Validamycin A

PropertyValidamycin A4''-epi-Validamycin A
Chemical FormulaC₂₀H₃₅NO₁₃C₂₀H₃₅NO₁₃
Molecular Weight (g/mol)497.5497.5
CAS Registry Number[37248-47-8][1039021-94-7]
Glycosidic Linkageβ-1→4β-1→4
Sugar MoietyGlucoseGalactose
C-4′′ OH OrientationEquatorialAxial
¹H NMR (C-4′′ H)δ ~3.5 ppm (J = 12 Hz, d)δ ~4.0 ppm (J = 3 Hz, d)
¹³C NMR (C-4′′)δ ~70.2 ppmδ ~68.5 ppm
Anomeric Proton (H-1′′)δ ~4.42 ppm (J = 7.5 Hz)δ ~4.42 ppm (J = 7.5 Hz)
HMBC CorrelationH-1′′ to C-4′ (δC ~83.8 ppm)H-1′′ to C-4′ (δC ~83.8 ppm)
Major Producing EnzymeValG (UDP-Glc donor)ValG (UDP-Gal donor)

Structural data sourced from [1] [3] [5].

Properties

Product Name

4''-epi-Validamycin A

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H35NO13

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14+,15+,16+,17-,18-,19-,20+/m1/s1

InChI Key

JARYYMUOCXVXNK-SFKYOCBWSA-N

Synonyms

4''-epi-validamycin A

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO

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